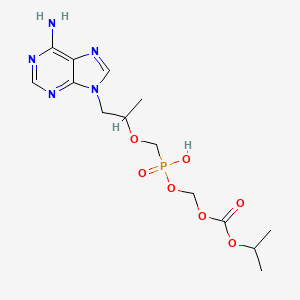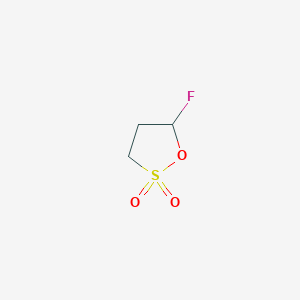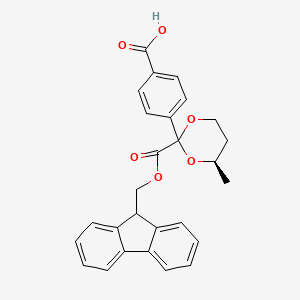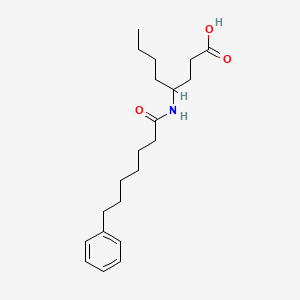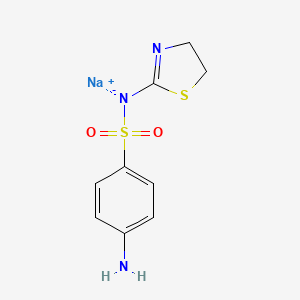
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobenzenesulfonyl chloride+2-aminothiazole+NaOH→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- Sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amide
- Sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)amide
Uniqueness
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is unique due to the presence of the thiazole ring, which imparts specific chemical reactivity and biological activity. The combination of the sulfonamide group and the thiazole ring makes this compound particularly versatile in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H10N3NaO2S2 |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C9H10N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-4H,5-6,10H2;/q-1;+1 |
InChIキー |
IMPWUOJNMQNKON-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)
![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)
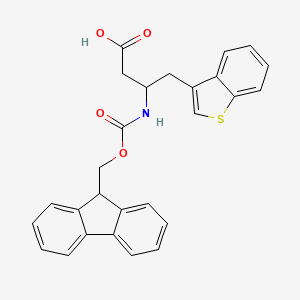
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
